molecular formula C22H19ClF2N4O2S B5596960 3-CHLOROBENZYL (4-{[3-(DIFLUOROMETHYL)-6-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN]METHYL}-2-ETHOXYPHENYL) ETHER

3-CHLOROBENZYL (4-{[3-(DIFLUOROMETHYL)-6-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN]METHYL}-2-ETHOXYPHENYL) ETHER

Cat. No.: B5596960
M. Wt: 476.9 g/mol
InChI Key: NNXYCPNGIWREFV-ODLFYWEKSA-N
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Description

3-Chlorobenzyl (4-{[3-(Difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yliden]methyl}-2-ethoxyphenyl) ether is a complex organic compound that belongs to the class of triazolothiadiazines

Mechanism of Action

The mechanism of action of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is related to their diverse pharmacological activities. For instance, some derivatives have shown promising anticancer activities against several human cancer cell lines . One compound exhibited promising dual enzyme inhibition of PARP-1 and EGFR, which are important targets in cancer therapy .

Future Directions

The future directions in the research of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines could involve the development of new synthetic approaches and the exploration of their diverse pharmacological activities. In silico pharmacokinetic and molecular modeling studies could also be conducted to aid in the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorobenzyl (4-{[3-(Difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yliden]methyl}-2-ethoxyphenyl) ether typically involves a multi-step process. One common method includes the reaction of 3-chlorobenzyl chloride with 4-{[3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yliden]methyl}-2-ethoxyphenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chlorobenzyl (4-{[3-(Difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yliden]methyl}-2-ethoxyphenyl) ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

3-Chlorobenzyl (4-{[3-(Difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yliden]methyl}-2-ethoxyphenyl) ether has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chlorobenzyl (4-{[3-(Difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yliden]methyl}-2-ethoxyphenyl) ether is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development .

Properties

IUPAC Name

(7Z)-7-[[4-[(3-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-3-(difluoromethyl)-6-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClF2N4O2S/c1-3-30-18-10-14(7-8-17(18)31-12-15-5-4-6-16(23)9-15)11-19-13(2)28-29-21(20(24)25)26-27-22(29)32-19/h4-11,20H,3,12H2,1-2H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXYCPNGIWREFV-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=NN3C(=NN=C3S2)C(F)F)C)OCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=NN3C(=NN=C3S2)C(F)F)C)OCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClF2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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